3-cyclopropyl-2-methylpropanal
CAS No.: 1024119-22-9
Cat. No.: VC12019948
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024119-22-9 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 3-cyclopropyl-2-methylpropanal |
| Standard InChI | InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3 |
| Standard InChI Key | NOQCSSAEKDLHCI-UHFFFAOYSA-N |
| SMILES | CC(CC1CC1)C=O |
| Canonical SMILES | CC(CC1CC1)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Cyclopropyl-2-methylpropanal (CAS: 46936776) is an aldehyde with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its IUPAC name, (2R)-3-cyclopropyl-2-methylpropanal, reflects its stereochemistry, with a chiral center at the second carbon atom. The structure consists of:
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A propanal backbone (CH₃-CHO) modified by a methyl group at the second carbon and a cyclopropyl moiety at the third carbon.
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The cyclopropane ring introduces significant steric strain and electronic effects, influencing reactivity .
The SMILES notation CC@HC=O and InChIKey NOQCSSAEKDLHCI-ZCFIWIBFSA-N provide unambiguous representations of its configuration .
Synthetic Routes and Methodologies
Ring-Closing Reactions
A patent describing the synthesis of cyclopropyl methyl ketone (CN110862310A) highlights a three-step process involving hydrogenation, chlorination, and base-mediated cyclization . Adapting this approach:
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Hydrogenation-Hydrolysis: Starting materials like 2-methylfuran could be reduced to intermediates such as acetyl-n-propanol.
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Chlorination: Treatment with hydrochloric acid yields chloro intermediates (e.g., 5-chloro-2-pentanone).
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Cyclization: Under alkaline conditions, intramolecular nucleophilic substitution forms the cyclopropane ring .
Stereoselective Synthesis
The (2R)-configuration suggests enantioselective methods, such as asymmetric aldol reactions or enzymatic catalysis, might be employed to control stereochemistry .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data exist for this compound, but computational and analog-based predictions provide valuable estimates:
The cyclopropane ring’s strain increases reactivity, making the compound prone to ring-opening reactions under acidic or thermal conditions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Cyclopropane derivatives are pivotal in drug design due to their bioisosteric properties. For example:
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Antiviral Agents: Cyclopropyl groups enhance metabolic stability in protease inhibitors .
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Agrochemicals: Aldehydes serve as precursors for insecticides and herbicides .
Flavor and Fragrance Industry
Aldehydes with branched alkyl chains contribute to green, citrus-like aromas, positioning 3-cyclopropyl-2-methylpropanal as a potential flavorant .
Future Research Directions
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Stereoselective Optimization: Developing catalytic asymmetric methods to access enantiopure forms.
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Ring-Opening Functionalization: Exploring reactions to diversify the compound’s utility in synthesis.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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